7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes multiple methoxy groups and a hexahydroquinoline core
Preparation Methods
The synthesis of 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the hexahydroquinoline core, followed by the introduction of the methoxyphenyl groups through substitution reactions. The final step usually involves the formation of the carboxamide group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Researchers are exploring its potential as a drug candidate due to its unique structure and possible interactions with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The methoxy groups and the hexahydroquinoline core play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds to 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide include other hexahydroquinoline derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct interactions and effects compared to other derivatives.
Properties
Molecular Formula |
C33H34N2O6 |
---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C33H34N2O6/c1-19-30(33(37)35-24-11-6-7-12-27(24)39-3)31(21-9-8-10-23(15-21)38-2)32-25(34-19)16-22(17-26(32)36)20-13-14-28(40-4)29(18-20)41-5/h6-15,18,22,31,34H,16-17H2,1-5H3,(H,35,37) |
InChI Key |
SDPQLVHCYKYSQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OC)C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
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